molecular formula C14H13N3O B2922175 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile CAS No. 1492216-39-3

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile

Cat. No. B2922175
CAS RN: 1492216-39-3
M. Wt: 239.278
InChI Key: VDZAHXGHZGIRGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile often starts with (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .


Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a component of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile , is widely used in medicinal chemistry due to its versatility in drug design . The compound’s structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins. This makes it a valuable scaffold for developing new drugs with various biological profiles.

Biological Activity: Target Selectivity

The unique structure of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile influences its biological activity, particularly in terms of target selectivity . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles, which is essential for the development of drug candidates with specific actions.

Pharmacokinetics: ADME/Tox Optimization

Incorporating the pyrrolidine moiety into compounds like 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile can modify physicochemical parameters, thereby optimizing absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of drug candidates . This optimization is key to the success of new therapeutic agents.

Structural Diversity: Heterocyclic Chemistry

The quinoline component of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is a heterocyclic compound that provides a broad range of biological and pharmacological activities . Its synthesis and functionalization lead to structural diversity, allowing for the development of new compounds with potential therapeutic applications.

Therapeutic Applications: Broad-Spectrum Activity

Quinoline derivatives, including 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile , are known for their broad-spectrum therapeutic activities. They have been found to possess antibacterial, antifungal, antimalarial, and anti-inflammatory properties, among others . This makes them valuable for the development of multi-target drugs.

Chemical Synthesis: Intermediate Compound

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile: can serve as an intermediate in the synthesis of more complex biologically active molecules. Its structure allows for various chemical modifications, which can lead to the creation of novel compounds with desired biological activities .

properties

IUPAC Name

2-pyrrolidin-3-yloxyquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-8-11-7-10-3-1-2-4-13(10)17-14(11)18-12-5-6-16-9-12/h1-4,7,12,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZAHXGHZGIRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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